molecular formula C5H3ClN4S B6197104 5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine CAS No. 2680530-39-4

5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B6197104
CAS No.: 2680530-39-4
M. Wt: 186.6
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Description

5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a chlorinated pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets in cells. For instance, it can inhibit the activity of certain enzymes such as topoisomerase I, which is essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique due to the presence of the chlorine atom, which can be selectively substituted to create a wide range of derivatives with diverse biological activities. This versatility makes it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

2680530-39-4

Molecular Formula

C5H3ClN4S

Molecular Weight

186.6

Purity

95

Origin of Product

United States

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